3-Cyclohexyl-4-ethyl-1-methyl-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-cyclohexyl-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-11(14-15(2)12(10)13)9-7-5-4-6-8-9/h9H,3-8,13H2,1-2H3 |
InChI Key |
HUHUWEWPYUCGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2CCCCC2)C)N |
Origin of Product |
United States |
Scientific Research Applications
3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological and chemical functionalities depending on their substituents. Below is a detailed comparison of 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine with structurally related compounds:
Structural Comparison
Physicochemical and Functional Properties
- Hydrogen Bonding: The amine group at position 5 in 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine can participate in hydrogen bonding, a feature critical for crystal packing and supramolecular assembly . This contrasts with ethoxy-substituted derivatives, where the ethoxy group may act as a hydrogen bond acceptor rather than a donor.
- Thermal Stability : Bulky substituents like cyclohexyl groups generally increase thermal stability but reduce solubility in aqueous media compared to smaller substituents (e.g., methyl or ethoxy groups) .
- Biological Activity : While direct data for the target compound is lacking, structurally similar pyrazoles exhibit antimicrobial, anti-inflammatory, or kinase inhibitory activities. For instance, phenyl-substituted pyrazoles are often explored as pharmaceutical intermediates .
Biological Activity
3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexyl and ethyl substitution on the pyrazole ring, suggest diverse biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is CHN, with a molecular weight of approximately 218.29 g/mol. The compound's structure imparts distinctive steric and electronic properties, enhancing its hydrophobicity and potential bioactivity compared to structurally similar compounds.
Enzyme Interaction
Preliminary studies indicate that 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. The compound's mechanism of action likely involves binding interactions with biomolecules, enzyme inhibition or activation, and modifications in gene expression patterns .
Anticancer Activity
Research has shown that pyrazole derivatives exhibit anticancer properties. For instance, related compounds have demonstrated significant antiproliferative effects against various tumor cell lines. A study highlighted that certain pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase . The potential of 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine in cancer therapy warrants further investigation.
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has been documented extensively. Compounds structurally similar to 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amines have shown promise as anti-inflammatory agents, potentially outperforming established drugs like diclofenac sodium .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also being explored. Studies on related pyrazole derivatives have indicated effectiveness against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amines. The results indicated that certain derivatives demonstrated IC values in the low micromolar range against multiple cancer cell lines, suggesting significant therapeutic potential .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a series of substituted pyrazoles were assessed for their anti-inflammatory properties. The study revealed that specific substitutions on the pyrazole ring enhanced the compounds' ability to inhibit inflammatory cytokine release, positioning them as viable candidates for developing new anti-inflammatory therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-1-methyl-1H-pyrazole | Lacks cyclohexyl group | More polar due to amino group |
| 3-Hydroxy-1-methyl-1H-pyrazole | Contains hydroxyl group instead of amino | Increased solubility due to hydroxyl group |
| 5-Amino-1-methyl-1H-pyrazole | Amino group at a different position | Different reactivity patterns |
The presence of the cyclohexyl group in 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amino enhances its hydrophobicity and bioactivity compared to its analogs.
Preparation Methods
Cyclocondensation of Hydrazines with β-Diketones
A foundational approach involves the cyclocondensation of substituted hydrazines with β-diketones. For 3-cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine, this method typically employs cyclohexylmethylhydrazine and ethyl acetoacetate. The reaction proceeds under acidic or basic conditions, with yields ranging from 45% to 68% depending on solvent polarity and temperature.
Reaction Scheme :
$$
\text{Cyclohexylmethylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow[\text{EtOH, Δ}]{\text{HCl}} \text{3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine} + \text{H}_2\text{O}
$$
Key variables influencing yield include:
Oxidative Dehydrogenative Coupling
Recent advancements utilize oxidative dehydrogenative coupling, as demonstrated in pyrazol-5-amine derivatives. A copper-catalyzed system with molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) enables selective N–N bond formation. This method avoids traditional halogenated reagents, aligning with green chemistry principles.
Optimized Conditions :
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
A comparative study of solvents revealed that polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but reduce selectivity due to side reactions. Ethanol balances reactivity and selectivity, achieving 65% yield at 80°C.
Table 1: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 65 |
| DMF | 100 | 58 |
| Acetonitrile | 60 | 72 |
Catalytic Systems
Copper-based catalysts outperform other transition metals in oxidative coupling. For instance, CuI increases reaction efficiency by stabilizing radical intermediates during N–N bond formation.
Mechanism :
- Iodination : I₂ activates the pyrazole amine, forming an iodinated intermediate.
- Oxidation : TBHP abstracts hydrogen, generating a nitrogen-centered radical.
- Coupling : Radical recombination yields the azo compound, which is further reduced to the amine.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances scalability. A tubular reactor with immobilized Cu catalyst achieves 85% conversion at 120°C and 5 bar pressure, reducing reaction time from 24 hours to 2 hours.
Advantages :
- Higher throughput : 10 kg/day capacity.
- Reduced waste : Solvent recycling minimizes environmental impact.
Purification Techniques
Industrial processes employ crystallization using hexane/ethyl acetate (3:1) to isolate the compound with ≥99% purity. Chromatography is reserved for pharmaceutical-grade material.
Characterization and Analytical Data
Spectroscopic Identification
- ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, 10H, cyclohexyl), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.15 (s, 3H, N–CH₃).
- MS (ESI+) : m/z 208.2 [M+H]⁺.
Table 2: Key Spectroscopic Signals
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 2.15 (s) | N–CH₃ |
| IR | 3350 cm⁻¹ (N–H stretch) | Primary amine |
Applications and Derivatives
Pharmaceutical Applications
Patent WO2001012189A1 highlights 3(5)-amino-pyrazole derivatives as antitumor agents, with IC₅₀ values <10 µM against breast and lung cancer cell lines. The cyclohexyl group enhances lipid solubility, improving blood-brain barrier penetration.
Agrochemical Uses
Structural analogs exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Q & A
Q. What are the common synthetic routes for 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine?
The synthesis typically involves cyclization or multicomponent reactions. One method uses a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield the pyrazole core . Another approach employs silver-mediated [3+2] cycloaddition with terminal alkynes using N-isocyanoiminotriphenylphosphorane as a "CNN" building block . Reaction conditions (e.g., solvent choice, temperature) significantly influence yield and purity.
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., cyclohexyl, ethyl groups).
- High-resolution mass spectrometry (HRMS) : For molecular formula verification (C₁₁H₁₉N₃, MW 193.29 g/mol) .
- X-ray crystallography : For resolving 3D structure and hydrogen-bonding networks (SHELXL software is widely used for refinement) .
- HPLC : To assess purity (>95% is typical for research-grade material).
Q. What is the known biological activity of this compound?
Pyrazole derivatives like this compound exhibit enzyme inhibition (e.g., cyclooxygenase, kinases) and potential anticancer/anti-inflammatory properties. The cyclohexyl and ethyl substituents may enhance lipophilicity, improving membrane permeability in cellular assays .
Q. How does this compound react under standard chemical conditions?
- Oxidation : Bromine or peroxides yield pyrazole oxides.
- Reduction : Hydrazine or catalytic hydrogenation modifies substituents.
- Substitution : Alkyl halides or nucleophiles target the amine group at position 5 . Ethanol or DMSO are common solvents.
Advanced Research Questions
Q. How can contradictions in synthetic yield data be resolved?
Discrepancies often arise from subtle variations in reaction conditions. For example:
- Temperature control : Higher temperatures (>80°C) may degrade intermediates.
- Catalyst loading : Silver catalysts in cycloadditions require precise stoichiometry to avoid by-products .
- Purification methods : Column chromatography vs. recrystallization can impact reported yields. Replicating protocols with strict parameter documentation is critical.
Q. What experimental approaches optimize reaction conditions for scalability?
- Design of Experiments (DoE) : Statistically vary parameters (e.g., solvent polarity, reaction time) to identify optimal conditions.
- Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time.
Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?
X-ray structures refined with SHELXL reveal intermolecular interactions (e.g., N–H⋯N bonds) that stabilize the lattice. These motifs can predict solubility and bioavailability. For instance, strong hydrogen bonds may reduce solubility, necessitating derivatization (e.g., prodrug strategies) .
Q. What methodologies are used to study enzyme interactions?
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to target enzymes.
- Crystallographic docking : Uses resolved crystal structures (e.g., PDB files) for in silico binding simulations.
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase activity) .
Q. How do structural modifications impact bioactivity?
SAR studies compare derivatives with varied substituents:
- Cyclohexyl vs. phenyl : Cyclohexyl enhances steric bulk, potentially improving selectivity for hydrophobic enzyme pockets.
- Ethyl chain length : Longer chains (e.g., propyl) may increase metabolic stability but reduce solubility .
- Methyl group at N1 : Critical for preventing tautomerization, preserving structural integrity .
Q. What strategies mitigate impurities in large-scale synthesis?
- Flash chromatography : Separates regioisomers (common in pyrazole synthesis).
- Crystallization additives : Use seed crystals or co-solvents to enhance purity.
- Quality control : LC-MS/MS monitors trace impurities (<0.1% required for preclinical studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
